2-Chloro-6-iodo-4-(trifluoromethyl)aniline
Overview
Description
2-Chloro-6-iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3IN It is a halogenated aniline derivative, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the benzene ring
Scientific Research Applications
2-Chloro-6-iodo-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing their inhibitory action on the target enzyme .
Biochemical Pathways
Given its potential inhibitory action on reverse transcriptase, it may impact the replication of retroviruses .
Result of Action
Based on its potential inhibitory action on reverse transcriptase, it may prevent the replication of retroviruses .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodo-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. The compound’s iodine and chlorine atoms can participate in halogen bonding, influencing the activity of enzymes such as halogenases and dehalogenases. These interactions can modulate the enzyme’s catalytic efficiency and specificity, making this compound a valuable tool in studying halogenation mechanisms .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving halogenated compounds. The compound can affect gene expression by modulating transcription factors that respond to halogenated molecules. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it can act as an inhibitor for certain halogenases by occupying the enzyme’s active site, preventing substrate binding. Conversely, it can activate dehalogenases by stabilizing the enzyme-substrate complex. These interactions result in alterations in enzyme activity and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation. The compound interacts with enzymes such as halogenases, which incorporate halogen atoms into organic molecules, and dehalogenases, which remove halogen atoms. These interactions can influence the overall metabolic flux and levels of specific metabolites, providing insights into the regulation of halogenated compound metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by halogen-specific transporters, facilitating its accumulation in target cells. Additionally, binding proteins within the cytoplasm can sequester the compound, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and metabolic processes. Post-translational modifications, such as phosphorylation, can further regulate the compound’s activity and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-iodo-4-(trifluoromethyl)aniline involves the use of organic synthesis reactions such as the Suzuki coupling reaction and halogenation of aromatic compounds . The Suzuki coupling reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds, which can be used to introduce the trifluoromethyl group. Halogenation reactions, such as iodination and chlorination, are then used to introduce the iodine and chlorine atoms, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the halogens.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include primary and secondary amines.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom.
4-(Trifluoromethyl)aniline: Lacks both chlorine and iodine atoms.
Uniqueness
2-Chloro-6-iodo-4-(trifluoromethyl)aniline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGNIQJWWFHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249936 | |
Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065102-88-6 | |
Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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